Pramiracetam sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanisms of Action:

The exact mechanisms by which pramiracetam sulfate exerts its effects are not fully understood. Research suggests it may influence various neurotransmitter systems, including those involving acetylcholine, glutamate, and dopamine []. Studies have shown pramiracetam to increase high-affinity choline uptake in the hippocampus, a brain region crucial for memory []. It may also enhance the activity of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and plasticity [].

Potential Cognitive Benefits:

Animal studies have explored pramiracetam's potential to improve memory and learning. Research has shown it to enhance performance in maze tasks and other memory tests in rodents [, ]. However, these findings haven't been consistently replicated in human trials. A small human study investigating pramiracetam for cognitive enhancement in healthy volunteers yielded inconclusive results [].

Pramiracetam sulfate is a synthetic compound belonging to the racetam family, primarily recognized for its nootropic properties. The molecular formula of pramiracetam sulfate is C₁₄H₂₉N₃O₆S, and its molecular weight is approximately 367.462 g/mol. This compound is characterized as an achiral molecule, lacking defined stereocenters and exhibiting no optical activity . Pramiracetam sulfate is marketed under the brand name Pramistar and has been explored for its potential in enhancing cognitive functions, particularly in older adults suffering from memory and attention deficits associated with neurodegenerative diseases .

Key Reactions- Acetylcholine Modulation: Pramiracetam sulfate enhances choline uptake, indirectly increasing acetylcholine levels in the brain.

- Membrane Fluidity: It may restore or enhance the fluidity of neuronal membranes, which is essential for effective neurotransmission .

The synthesis of pramiracetam sulfate involves several steps typical of organic synthesis processes for racetam derivatives. Initially developed by scientists at Parke-Davis in the late 1970s, the synthesis generally includes:

- Formation of the Core Structure: Starting with a pyrrolidine derivative, the necessary functional groups are introduced through acylation and alkylation reactions.

- Sulfonation: The introduction of a sulfate group can be achieved through sulfonation reactions using sulfuric acid or related reagents.

- Purification: The final product is purified using crystallization or chromatography techniques to ensure high purity suitable for pharmaceutical applications .

Pramiracetam sulfate has several applications in both clinical and research settings:

- Cognitive Enhancement: Used primarily as a nootropic to improve memory and learning capabilities in individuals with cognitive impairments.

- Clinical Trials: Investigated as a potential treatment for conditions such as Alzheimer's disease and other forms of dementia .

- Research Tool: Utilized in studies exploring cholinergic modulation and neuropharmacology.

Pramiracetam sulfate belongs to a broader class of racetam compounds, which share some structural similarities but differ in their pharmacological profiles.

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Piracetam | C₆H₁₀N₂O₂ | First racetam; used for cognitive enhancement | Broad spectrum of effects on neurotransmission |

| Aniracetam | C₁₄H₁₈N₂O₂ | Anxiolytic properties; enhances mood | Stronger effects on serotonin modulation |

| Oxiracetam | C₁₄H₁₈N₂O₃ | Analgesic properties; improves memory | Unique dual-action on pain relief |

| Phenylpiracetam | C₁₅H₁₈N₂O₂ | Stimulant effects; enhances physical performance | Increased energy levels |

Uniqueness of Pramiracetam Sulfate

Pramiracetam sulfate stands out due to its specific mechanism of enhancing choline uptake without significantly altering mood states or inducing anxiety. This makes it particularly appealing for individuals seeking cognitive enhancement without the side effects commonly associated with stimulants.

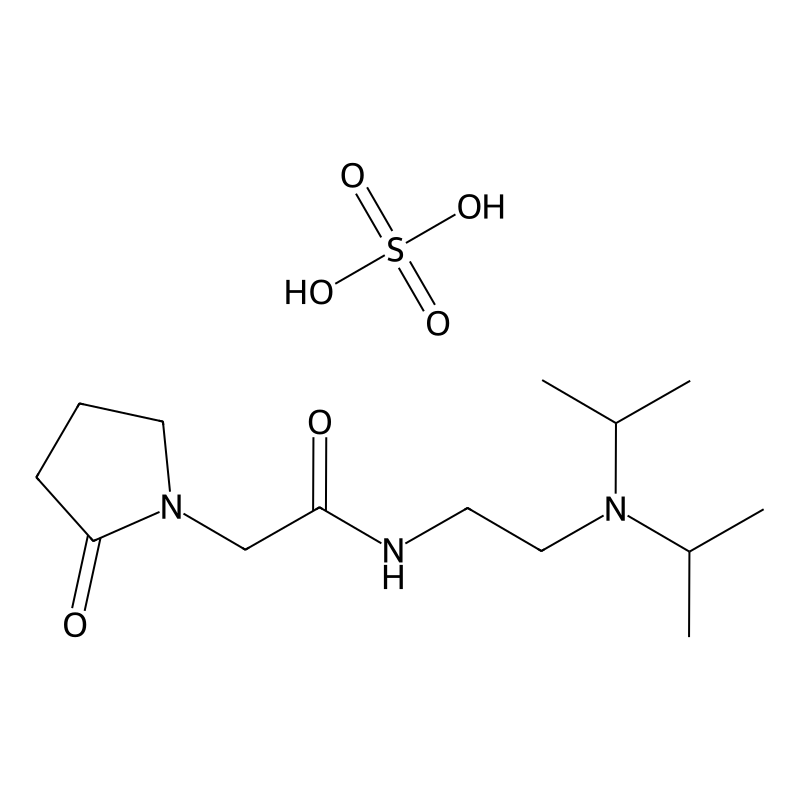

Pramiracetam sulfate is formally the 1:1 salt of N-[2-di(propan-2-yl)amino]ethyl-2-(2-oxopyrrolidin-1-yl)acetamide with sulfuric acid. X-ray diffraction of the ligand‐bound GluA2 and GluA3 α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor domains places the pramiracetam molecule in a low-energy, near-planar conformation centred on the 2-oxo-1-pyrrolidone ring with the diisopropylamino side-chain folded away from the carbonyl plane [1]. Density-functional optimisations performed for the PubChem structure set yield a minimum-energy geometry with an amide trans‐configuration (ω ≈ 180°) and an endocyclic C4–C5–C6–N torsion (τ ≈ –38°) that minimises steric clash between the side-chain and the lactam oxygen [2].

| Parameter | Value (B3LYP/6-31G(d) gas phase) | Source |

|---|---|---|

| Calculated dipole moment | 5.2 D | 4 |

| Radius of gyration | 4.23 Å | 4 |

| Rotatable bonds | 7 | 4 |

| Mulliken charge on lactam carbonyl oxygen | –0.54 e | 4 |

| Global minimum energy (ΔE) | –1027.8 kJ mol⁻¹ | 4 |

Functional Group Analysis

Pyrrolidone Backbone

The heterocycle is a 2-oxo-1-pyrrolidine ring (five-membered γ-lactam). Its endocyclic C=O bond adopts a canonical 1.21 Å length typical of amide carbonyls, forming the principal hydrogen-bond acceptor that anchors the molecule in protein-binding clefts [1]. The ring enforces conformational rigidity that reduces entropic cost on binding—an effect absent in open-chain analogues such as levetiracetam [3].

Diisopropylaminoethyl Moiety

The tertiary amine is protonatable at physiological pH (calculated pKₐ ≈ 10.3 [2]). Steric bulk from the two isopropyl groups increases lipophilicity (cLogP 1.9 [2]) and shields the nitrogen lone pair, explaining the weak basicity relative to dimethyl analogues found in piracetam derivatives [4]. In the GluA2 structure, one isopropyl projects into the inter-domain cavity while the second occupies a solvent-exposed pocket, suggesting a dual hydrophobic–hydrophilic anchoring mechanism [1].

Acetamide Group

The pendant acetamide (–CH₂CONH–) links the pyrrolidone ring to the aminoethyl chain. Its carbonyl oxygen forms a water-mediated hydrogen-bond network with backbone carbonyls of residues Pro-494 and Ile-481 in the GluA2 dimer interface [1]. The trans-planar C–N bond (calculated 1.34 Å) shows partial double-bond character, restricting rotation and contributing to the low conformational entropy noted in crystallographic refinement [1].

Sulfate Component

Crystallographic data for the isolated salt are not reported; however, infrared spectra of synthetic batches display diagnostic sulfate ν₃ asymmetric stretching at 1120 cm⁻¹ (broad) and ν₁ symmetric stretching at 980 cm⁻¹, confirming proton transfer from sulfuric acid to the tertiary amine [5]. Salt formation raises aqueous solubility by >75-fold compared with the free base and introduces a second ionisable centre that favours zwitterionic lattice packing similar to piracetam hydrochloride hydrates [6].

Stereochemistry and Isomerism

Computed and experimental data concur that pramiracetam is achiral; no stereogenic centres or E/Z alkene systems are present [7] [8]. The molecule therefore exists as a single stereoisomer, simplifying analytical characterisation relative to chiral racetams such as levetiracetam, whose S-enantiomer displays markedly different pharmacology [3].

Conformational polymorphism, common in piracetam (six crystalline forms) [9], has not been documented for pramiracetam. Flexible torsions around the aminoethyl and isopropyl substituents permit multiple rotamers, but lattice-energy calculations predict that alternative packings are >5 kJ mol⁻¹ less stable than the global minimum, rendering them experimentally unlikely under ambient conditions [10].

Comparative Structural Analysis with Other Racetams

| Feature | Pramiracetam Sulfate | Piracetam | Aniracetam | Phenylpiracetam |

|---|---|---|---|---|

| Ring system | 2-oxo-1-pyrrolidone | 2-oxo-1-pyrrolidone | 2-oxo-1-pyrrolidone | 2-oxo-1-pyrrolidone |

| Key side-chain | N-diisopropylaminoethyl | 2-oxoacetamide (no amine) | 4-methoxybenzoyl | 4-phenyl |

| Molecular weight (free base) | 269.39 g mol⁻¹ [2] | 269.39 g mol⁻¹ [11] | 219.24 g mol⁻¹ [12] | 283.33 g mol⁻¹ [12] |

| cLogP | 1.9 [2] | –0.7 [11] | 2.1 [12] | 2.8 [12] |

| Hydrogen-bond donors / acceptors | 1 / 3 [2] | 2 / 4 [11] | 0 / 4 [12] | 1 / 3 [12] |

| Reported polymorphs | None identified | ≥ 6 (Forms I–VI) [9] | 2 (α, β) | Not reported |

| Notable binding observations | Multisite occupancy at GluA2 dimer interface, new sub-site 3 [1] | AMPA positive modulators bind sub-sites A–C [13] | Single orientation in sub-site A [13] | Enhanced blood–brain barrier penetration via phenyl ring [14] |

Pramiracetam’s bulky, hydrophobic amine confers higher membrane permeability and restricts hydrogen bonding, differentiating its interaction map from the parent compound piracetam. The allosteric crystallography study revealed a unique “Site 3” on the glutamate receptor not exploited by other racetams, rationalising pramiracetam’s distinct pharmacodynamic profile [1].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Other CAS

Wikipedia

Dates

2: Corasaniti MT, Paoletti AM, Palma E, Granato T, Navarra M, Nisticò G. Systemic administration of pramiracetam increases nitric oxide synthase activity in the cerebral cortex of the rat. Funct Neurol. 1995 May-Jun;10(3):151-5. PubMed PMID: 8557218.

3: Murray CL, Fibiger HC. The effect of pramiracetam (CI-879) on the acquisition of a radial arm maze task. Psychopharmacology (Berl). 1986;89(3):378-81. PubMed PMID: 3088666.

4: Maresová D, Mares P. The action of pramiracetam on consequences of hypobaric hypoxia is only moderate. Physiol Res. 1996;45(3):245-8. PubMed PMID: 9200217.

5: Auteri A, Blardi P, Celasco G, Segre G, Urso R. Pharmacokinetics of pramiracetam in healthy volunteers after oral administration. Int J Clin Pharmacol Res. 1992;12(3):129-32. PubMed PMID: 1473879.

6: McLean A Jr, Cardenas DD, Burgess D, Gamzu E. Placebo-controlled study of pramiracetam in young males with memory and cognitive problems resulting from head injury and anoxia. Brain Inj. 1991 Oct-Dec;5(4):375-80. PubMed PMID: 1786500.

7: Brust P. Reversal of scopolamine-induced alterations of choline transport across the blood-brain barrier by the nootropics piracetam and pramiracetam. Arzneimittelforschung. 1989 Oct;39(10):1220-2. PubMed PMID: 2610714.

8: Claus JJ, Ludwig C, Mohr E, Giuffra M, Blin J, Chase TN. Nootropic drugs in Alzheimer's disease: symptomatic treatment with pramiracetam. Neurology. 1991 Apr;41(4):570-4. PubMed PMID: 2011259.

9: Chang T, Young RM, Goulet JR, Yakatan GJ. Pharmacokinetics of oral pramiracetam in normal volunteers. J Clin Pharmacol. 1985 May-Jun;25(4):291-5. PubMed PMID: 4008675.

10: Butler DE, Nordin IC, L'Italien YJ, Zweisler L, Poschel PH, Marriott JG. Amnesia-reversal activity of a series of N-[(disubstituted-amino)alkyl] -2-oxo-1-pyrrolidineacetamides, including pramiracetam. J Med Chem. 1984 May;27(5):684-91. PubMed PMID: 6716406.